molecular formula C12H26 B15453753 6-Ethyl-3,3-dimethyloctane CAS No. 62183-59-9

6-Ethyl-3,3-dimethyloctane

Cat. No.: B15453753
CAS No.: 62183-59-9
M. Wt: 170.33 g/mol
InChI Key: DDRNTRVXHMVVLA-UHFFFAOYSA-N
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Description

Significance of Branched Alkanes in Modern Organic Chemistry Research

Branched alkanes are of paramount importance in contemporary organic chemistry. Their molecular architecture significantly influences their physical properties, such as boiling and melting points. For instance, increased branching tends to lower the boiling point compared to their straight-chain counterparts due to reduced surface area and weaker intermolecular van der Waals forces. This property is crucial in the formulation of fuels, where a specific volatility is required for optimal engine performance. Furthermore, the presence of tertiary and quaternary carbon centers in highly branched alkanes can influence their reactivity, making them interesting substrates for studying reaction mechanisms, particularly in the field of catalysis.

Historical Trajectory of Alkane Structural and Reactivity Studies

The study of alkanes dates back to the 19th century, with early chemists isolating and identifying these seemingly simple hydrocarbons. Initially considered relatively inert, the 20th century saw a surge in research into their reactions, particularly combustion and halogenation. The development of spectroscopic techniques like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry in the mid-20th century revolutionized the ability to distinguish between complex isomers, paving the way for a deeper understanding of their three-dimensional structures and the subtle differences in their chemical behavior. This era laid the groundwork for the strategic synthesis of specific alkane isomers to study structure-property relationships.

Overview of Current Research Challenges and Opportunities for 6-Ethyl-3,3-dimethyloctane

A significant challenge in the field of alkane chemistry is the selective functionalization of C-H bonds. The ubiquity and general inertness of these bonds make it difficult to target a specific position within a molecule without resorting to harsh reaction conditions that can lead to a mixture of products. For a molecule like this compound, with its various types of primary, secondary, and tertiary hydrogens, achieving regioselective functionalization would be a formidable task.

However, this challenge also presents a considerable opportunity. The development of novel catalytic systems that can selectively activate a specific C-H bond in a complex alkane is a major goal in modern organic synthesis. Such advancements would unlock the potential to convert abundant and low-cost alkanes into more valuable and complex molecules.

Unfortunately, a thorough review of available scientific literature indicates a lack of specific research focused on this compound. While its existence is noted in chemical databases, there are no readily accessible studies detailing its synthesis, spectroscopic characterization, or investigation into its potential applications. This absence of data prevents a detailed discussion of its specific research challenges and opportunities. The scientific community's attention appears to have been directed towards other, perhaps more accessible or commercially relevant, branched alkanes.

Data Table: Properties of this compound

PropertyValueSource
IUPAC NameThis compound scribd.com
Chemical FormulaC₁₂H₂₆ scribd.com
Molecular Weight170.33 g/mol scribd.com
CAS Number62183-59-9 scribd.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

62183-59-9

Molecular Formula

C12H26

Molecular Weight

170.33 g/mol

IUPAC Name

6-ethyl-3,3-dimethyloctane

InChI

InChI=1S/C12H26/c1-6-11(7-2)9-10-12(4,5)8-3/h11H,6-10H2,1-5H3

InChI Key

DDRNTRVXHMVVLA-UHFFFAOYSA-N

Canonical SMILES

CCC(CC)CCC(C)(C)CC

Origin of Product

United States

Advanced Nomenclature and Isomerism of Branched Alkanes

In-depth Analysis of IUPAC Naming Conventions for Complex Branched Alkanes

The International Union of Pure and Applied Chemistry (IUPAC) has established a systematic set of rules for naming organic compounds to ensure clarity and avoid ambiguity. This system provides a unique name for every distinct molecule based on its structure. For alkanes, the nomenclature is foundational to naming more complex organic molecules. A chemical name under the IUPAC system typically consists of four parts: a prefix, a parent name, a locant, and a suffix. The prefix identifies any substituent groups, the parent name indicates the number of carbon atoms in the main chain, locants specify the position of these substituents, and the suffix identifies the primary functional group.

The process for naming branched alkanes involves a series of steps:

Identify the Parent Hydrocarbon: The first and most crucial step is to find the longest continuous chain of carbon atoms. This chain determines the parent name of the alkane (e.g., hexane for a six-carbon chain, octane (B31449) for an eight-carbon chain). If two chains of equal length are found, the one with the greater number of substituent branches is chosen as the parent chain.

Number the Parent Chain: The carbon atoms in the parent chain are numbered consecutively, starting from the end that is closest to a substituent group. This ensures that the locants (position numbers) for the substituents are the lowest possible. If there is a tie, the numbering should start from the end nearer to the second branch point.

Identify and Name Substituents: Any groups attached to the parent chain are identified as substituents. For alkyl groups, the name is derived from the corresponding alkane by changing the "-ane" suffix to "-yl" (e.g., methane (B114726) becomes methyl, ethane (B1197151) becomes ethyl).

Assemble the Full Name: The complete name is written as a single word. Substituents are listed in alphabetical order, preceded by their locant number. Hyphens are used to separate numbers from the names of substituents, and commas are used to separate multiple numbers. If multiple identical substituents are present, prefixes such as "di-," "tri-," and "tetra-" are used, but these prefixes are ignored for the purpose of alphabetization.

The compound 6-Ethyl-3,3-dimethyloctane serves as an excellent example for the application of these systematic rules.

Step 1: Identify the Parent Hydrocarbon. The longest continuous chain of carbon atoms in the structure is found to contain eight carbons. Therefore, the parent name of the compound is octane .

Step 2: Number the Parent Chain. To assign the lowest possible locants to the substituents, the chain must be numbered. Numbering from one end gives substituents at positions 3, 3, and 6. Numbering from the opposite end would place them at positions 3, 6, and 6. According to the "first point of difference" rule, 3,3,6 is lower than 3,6,6, so the former numbering scheme is correct.

Step 3: Identify and Name Substituents. There are three substituents attached to the octane chain:

Two methyl (CH₃) groups are located at position 3.

One ethyl (CH₂CH₃) group is located at position 6.

Step 4: Assemble the Full Name. The substituents are arranged alphabetically: "ethyl" comes before "methyl." The two methyl groups are combined using the prefix "di-". Following the rules, the final name is constructed as This compound .

IUPAC Naming Breakdown for this compound
ComponentIdentificationRule Applied
Parent ChainOctaneThe longest continuous carbon chain has 8 atoms.
SubstituentsTwo Methyl groups, one Ethyl groupBranches off the parent chain are identified.
Numbering (Locants)3, 3, 6Numbering starts from the end giving the lowest set of locants to the substituents.
Alphabetical OrderEthyl before MethylSubstituents are listed alphabetically. Prefixes like 'di-' are ignored.
Final NameThis compoundThe components are assembled into a single name.

While the IUPAC system is highly systematic, challenges and ambiguities can arise, particularly with highly complex branched alkanes. Historically, some simpler branched alkanes were known by common names, and some of these are still recognized by IUPAC, such as isobutane (B21531) (2-methylpropane) and isopentane (2-methylbutane).

One area of complexity involves naming branched substituents. When a substituent on the main chain is itself branched, it is named as a separate compound, with numbering beginning at the point of attachment to the main chain. The entire name of the complex substituent is then placed in parentheses.

Furthermore, while the core rules are standardized, multiple acceptable IUPAC names can sometimes exist for a single compound, although the system does provide rules to establish a single "preferred IUPAC name" (PIN). For very large and complex molecules, the selection of the parent chain can become non-trivial, requiring careful application of the rules regarding the number of substituents. The evolution of the rules themselves reflects the ongoing effort to create a truly unambiguous system for the ever-expanding universe of known organic compounds.

Theoretical Frameworks of Isomerism in Higher Alkanes

Isomerism is a key concept in organic chemistry where compounds have the same molecular formula but different arrangements of atoms. For alkanes, this phenomenon leads to a dramatic increase in the number of possible structures as the number of carbon atoms grows. Isomers are broadly classified into constitutional isomers and stereoisomers.

Constitutional isomers, also known as structural isomers, are compounds that share the same molecular formula but differ in the connectivity of their atoms—that is, the order in which the atoms are bonded together. Alkanes with four or more carbon atoms can exist as constitutional isomers. For example, C₄H₁₀ can be either the straight-chain n-butane or the branched isobutane (2-methylpropane).

The compound this compound has the molecular formula C₁₂H₂₆. As the number of carbon atoms increases, the number of possible constitutional isomers grows rapidly. While butane has two isomers and pentane has three, the number of theoretical isomers for dodecane (B42187) (C₁₂H₂₆) is 355. These isomers include a straight-chain alkane (n-dodecane) and 354 branched-chain alkanes, each with a unique structure and, consequently, different physical properties.

Number of Constitutional Isomers for Simple Alkanes
Molecular FormulaAlkane NameNumber of CarbonsNumber of Isomers
CH₄Methane11
C₂H₆Ethane21
C₃H₈Propane31
C₄H₁₀Butane42
C₅H₁₂Pentane53
C₆H₁₄Hexane65
C₁₀H₂₂Decane1075
C₁₂H₂₆Dodecane12355

Stereochemistry is the study of the three-dimensional arrangement of atoms in molecules. Stereoisomers have the same molecular formula and the same connectivity of atoms but differ in their spatial arrangement. A key type of stereoisomerism relevant to alkanes is conformational isomerism.

Conformational isomers, or conformers, represent different spatial arrangements of a molecule that can be interconverted by rotation around single (sigma) bonds. Because the carbon-carbon single bonds in alkanes can rotate freely, these molecules are not static but are constantly changing their shape. These different arrangements are known as conformations.

The study of the energies of different conformations is called conformational analysis. The rotation around a C-C single bond is not entirely free; it is restricted by a small energy barrier known as the rotational barrier or torsional barrier. This barrier is due to steric repulsion between electron clouds of adjacent atoms or groups.

The two most significant conformations are the staggered and eclipsed conformations.

Staggered Conformation: This is the most stable conformation, where the atoms or groups on one carbon are positioned at the maximum possible distance from the atoms or groups on the adjacent carbon. This arrangement minimizes potential energy.

Eclipsed Conformation: This is the least stable conformation, where the atoms or groups on adjacent carbons are as close as possible to each other, maximizing steric strain and potential energy.

For a molecule like n-butane, rotation around the central C2-C3 bond leads to different energy levels. The anti-conformation, where the two methyl groups are 180° apart, is the most stable. The gauche conformation, where the methyl groups are 60° apart, is a staggered form but is slightly higher in energy than the anti-conformation due to steric interaction between the methyl groups. The energy difference between the trans (anti) and gauche forms in n-butane is approximately 0.86 kcal/mol. The barrier to rotation from a staggered to an eclipsed conformation involves overcoming an energy cost. The origin of these rotational barriers is a subject of ongoing study, with competing models emphasizing either steric repulsion or hyperconjugation effects.

Approximate Rotational Energy Barriers in Simple Alkanes
Interaction TypeMolecule ExampleEnergy Cost (kcal/mol)Description
H-H eclipsingEthane~1.0Energy cost for two hydrogen atoms to eclipse each other.
CH₃-H eclipsingPropane~1.4Energy cost for a methyl group to eclipse a hydrogen atom.
CH₃-CH₃ eclipsingButane~3.0 - 5.5High energy cost for two methyl groups to eclipse each other.
Gauche interactionButane~0.9Steric strain from two methyl groups being 60° apart in a gauche conformation.

Stereochemical Aspects of Branched Alkane Topologies

Diastereomerism and Enantiomerism in Related Branched Alkane Structures

The principles of stereoisomerism are fundamental to understanding the three-dimensional nature of organic molecules. While this compound, with its single chiral center at the C6 position, exists as a pair of enantiomers, a deeper exploration of stereoisomerism requires examining related structures with multiple stereocenters. These more complex molecules can exhibit not only enantiomerism but also diastereomerism, a distinct form of stereoisomerism with significant chemical and physical consequences.

Enantiomers are stereoisomers that are non-superimposable mirror images of each other. rutgers.edu Much like a left and a right hand, they have the same connectivity of atoms but differ in their spatial arrangement. rutgers.edu Molecules that can exist as enantiomers are termed "chiral." rutgers.edu A key feature of enantiomers is that they possess identical physical properties, such as boiling point, melting point, and density. rutgers.eduvanderbilt.edu Their only distinguishing physical characteristic is their interaction with plane-polarized light; one enantiomer will rotate the light in a clockwise (+) direction (dextrorotatory), while its mirror image will rotate it by an equal magnitude in the counterclockwise (-) direction (levorotatory). rutgers.edu

Diastereomers , in contrast, are stereoisomers that are not mirror images of each other. rutgers.edulibretexts.org This phenomenon arises when a compound has two or more stereocenters. libretexts.org If we consider a molecule with two chiral centers, for it to be a diastereomer of another, the configuration at one chiral center must be the same, while the configuration at the other must be inverted. rutgers.edu If the configurations of all stereocenters are inverted, the molecules are enantiomers. vanderbilt.edu

Unlike enantiomers, diastereomers have different physical properties. rutgers.edulibretexts.org This includes distinct boiling points, melting points, densities, solubilities, and refractive indices. libretexts.org These differences arise because the spatial relationships between the atoms are different, leading to variations in intermolecular forces. The differing physical properties of diastereomers are significant because they allow for their separation using common laboratory techniques such as fractional distillation, crystallization, or chromatography, methods which are ineffective for separating enantiomers. t3db.ca

A pertinent example of a branched alkane structurally related to this compound that displays both enantiomerism and diastereomerism is 3,4-dimethylhexane . This molecule has two chiral centers, at the C3 and C4 positions. Due to these two stereocenters, 3,4-dimethylhexane can exist in three stereoisomeric forms: a pair of enantiomers ((3R,4R) and (3S,4S)) and a meso compound ((3R,4S)). The meso form is a diastereomer of both the (3R,4R) and (3S,4S) enantiomers. A meso compound is characterized by being an achiral molecule despite containing chiral centers, which is due to an internal plane of symmetry. rutgers.edumasterorganicchemistry.com

The physical properties of the stereoisomeric mixture of 3,4-dimethylhexane reflect the combined characteristics of its components. Detailed research and analysis of these properties underscore the structural differences between diastereomers.

PropertyValue for 3,4-Dimethylhexane (Mixture of Diastereomers)
Molecular FormulaC8H18
Molecular Weight114.23 g/mol
CAS Number583-48-2
Boiling Point117.7–119 °C
Density0.72 g/mL at 25 °C
Refractive Index1.403 at 20 °C

This table presents data for the mixture of (±) and meso diastereomers of 3,4-dimethylhexane. t3db.cachemicalbook.comsigmaaldrich.com

The data for the mixture of 3,4-dimethylhexane stereoisomers provides a practical basis for understanding how diastereomers differ from enantiomers. While the enantiomeric pair ((3R,4R) and (3S,4S)) would have identical boiling points and densities, the meso diastereomer ((3R,4S)) has a different spatial arrangement and thus different physical properties, leading to the range observed in the mixture. It is this fundamental difference that is exploited in the separation and analysis of complex branched alkanes.

Synthetic Methodologies for 6 Ethyl 3,3 Dimethyloctane and Analogous Branched Alkanes

Retrosynthetic Analysis Strategies for Branched Hydrocarbons

Retrosynthetic analysis is a problem-solving technique used to plan the synthesis of organic molecules by working backward from the target molecule to simpler, commercially available starting materials. deanfrancispress.comicj-e.org This process involves the conceptual "disconnection" of bonds to identify potential precursors, known as synthons, and their real-world chemical equivalents. deanfrancispress.com For a non-functionalized molecule like 6-Ethyl-3,3-dimethyloctane, the analysis focuses on breaking carbon-carbon bonds to simplify the complex branched structure.

The key to a successful retrosynthetic analysis is to identify disconnections that correspond to reliable and high-yielding chemical reactions. youtube.com For this compound, several logical disconnections can be proposed. A primary strategy involves disconnecting at a bond adjacent to a tertiary or quaternary carbon center, as these are often key strategic points for bond formation.

Key Retrosynthetic Strategies:

Disconnection next to the quaternary center (C3): This is a highly logical approach. Breaking the C3-C4 bond suggests a precursor like a 3,3-dimethyl-3-halo-pentane and an appropriate organometallic reagent, or more practically, a ketone precursor that can be reacted with a Grignard reagent. For example, disconnecting the C3-C4 bond of this compound leads to two potential synthons. This can be translated into a reaction between a Grignard reagent derived from 1-bromopentane (B41390) and 3,3-dimethyl-2-pentanone, followed by reduction.

Central Bond Disconnection: Another approach is to disconnect a bond near the center of the molecule to create two fragments of similar size. For instance, breaking the C4-C5 bond suggests coupling two smaller alkyl fragments.

Functional Group Interconversion (FGI): Although the target is an alkane, retrosynthesis often involves introducing functional groups that facilitate bond formation. deanfrancispress.com The target alkane can be seen as the ultimate reduction product of a ketone, alcohol, or alkene. This allows the use of a wider range of powerful C-C bond-forming reactions. youtube.com For example, the structure can be traced back to a ketone (6-ethyl-3,3-dimethyloctan-x-one) or an alkene (6-ethyl-3,3-dimethyloct-x-ene), which are more readily assembled.

This analytical process allows chemists to devise multiple synthetic routes, which can then be evaluated based on factors like the availability of starting materials, reaction efficiency, and stereochemical control. youtube.comscripps.edu

Carbon-Carbon Bond Formation Strategies in Alkane Synthesis

The construction of the carbon backbone of branched alkanes like this compound relies on a suite of powerful carbon-carbon bond-forming reactions. These methods typically generate a functionalized intermediate that is subsequently reduced to the final saturated hydrocarbon.

Applications of Organometallic Reagents (e.g., Grignard Reactions, Coupling Reactions)

Organometallic reagents are fundamental tools for C-C bond formation due to their high nucleophilicity. organic-chemistry.org

Grignard Reactions: The Grignard reaction, involving the addition of an organomagnesium halide (R-MgX) to a carbonyl compound, is a classic and versatile method. organic-chemistry.orgbyjus.com To synthesize this compound, a plausible route involves the reaction of a Grignard reagent with a ketone, followed by the complete reduction of the resulting tertiary alcohol.

Example Synthesis: Reacting 2-pentylmagnesium bromide with 3,3-dimethyl-2-butanone would yield 6-ethyl-3,3-dimethyloctan-2-ol. The subsequent removal of the hydroxyl group would produce the target alkane. Grignard reagents react with aldehydes to form secondary alcohols and with ketones to form tertiary alcohols. libretexts.org

Coupling Reactions: Modern cross-coupling reactions, often catalyzed by palladium or nickel, provide highly efficient and selective methods for joining alkyl fragments. numberanalytics.com These reactions typically couple an organometallic reagent with an organic halide. researchgate.net

Suzuki Coupling: Involves the reaction of an organoborane with an organic halide, catalyzed by a palladium complex. numberanalytics.com

Negishi Coupling: Couples an organozinc compound with an organic halide, also catalyzed by nickel or palladium.

Wurtz Reaction: A much older method involves the coupling of two alkyl halides with sodium metal, though it is often limited by side reactions. stackexchange.com

These reactions are particularly useful for creating specific C-C bonds within a complex hydrocarbon skeleton. organic-chemistry.org For instance, a fragment of the target molecule could be synthesized as an alkyl halide and another as an organometallic reagent, which are then joined in a cross-coupling reaction.

Table 1: Comparison of C-C Bond Forming Reactions using Organometallics
Reaction TypeNucleophileElectrophileCatalystKey Advantage
Grignard ReactionOrganomagnesium Halide (R-MgX)Aldehyde, Ketone, EsterNone (Stoichiometric)Versatile for creating secondary/tertiary alcohols as precursors. organic-chemistry.org
Suzuki CouplingOrganoboron compound (R-B(OR)2)Alkyl/Aryl HalidePalladium (Pd)Tolerant of many functional groups. numberanalytics.com
Negishi CouplingOrganozinc compound (R-ZnX)Alkyl/Aryl HalidePalladium (Pd) or Nickel (Ni)High reactivity and selectivity.
Wurtz ReactionAlkyl Halide (forms organosodium in situ)Alkyl HalideSodium (Na)Simple concept for symmetrical coupling. stackexchange.com

Condensation Reactions (e.g., Aldol (B89426) Condensation, Acyloin Condensation)

Condensation reactions build larger molecules by forming a C-C bond and typically eliminating a small molecule like water. wikipedia.org The products are functionalized and require further reduction to yield alkanes.

Aldol Condensation: This reaction involves the coupling of two carbonyl compounds to form a β-hydroxy carbonyl compound, which can then dehydrate to an α,β-unsaturated carbonyl compound. iitk.ac.inlibretexts.org This provides a powerful way to build a carbon skeleton that can be subsequently reduced. thieme-connect.deyoutube.com

Synthetic Application: To construct a precursor for this compound, a crossed aldol condensation between 3,3-dimethylbutanal and 2-hexanone (B1666271) could be envisioned. The resulting aldol product would then need both the ketone and hydroxyl groups (or the resulting double bond after dehydration) to be fully reduced to the alkane.

Acyloin Condensation: This is a reductive coupling of two carboxylic esters using metallic sodium to create an α-hydroxy ketone, known as an acyloin. bspublications.netwikipedia.orgorganic-chemistry.org This method is particularly effective for forming cyclic structures but can also be applied intermolecularly. wikipedia.orgwiley.com

Mechanism: The reaction proceeds via a radical mechanism where sodium metal donates electrons to the ester's carbonyl group, leading to dimerization and elimination of the alkoxy groups to form a 1,2-diketone intermediate, which is further reduced and then protonated to the acyloin. quimicaorganica.org The final acyloin product would require subsequent reduction to the alkane.

Rearrangement Reactions in Branched Alkane Construction (e.g., Claisen Rearrangement)

Rearrangement reactions, particularly sigmatropic rearrangements, are powerful tools for reorganizing a carbon skeleton to form complex structures with high stereocontrol. numberanalytics.com

Claisen Rearrangement: The classic Claisen rearrangement is a wikipedia.orgwikipedia.org-sigmatropic rearrangement of an allyl vinyl ether that, upon heating, forms a γ,δ-unsaturated carbonyl compound. wikipedia.orgmasterorganicchemistry.comorganic-chemistry.org This reaction creates a new C-C bond and sets up a carbon skeleton that, like the products of condensation reactions, can be fully saturated through hydrogenation. libretexts.org

Variations: Several variations, such as the Johnson-Claisen and Ireland-Claisen rearrangements, expand the scope of this reaction, allowing for the synthesis of unsaturated esters and carboxylic acids, respectively. wikipedia.orglibretexts.org These variants offer alternative pathways to construct a carbon framework that can ultimately be reduced to a branched alkane. The reaction proceeds through a highly ordered, chair-like six-membered transition state, which often allows for predictable stereochemical outcomes. organic-chemistry.org

Catalytic Hydrodeoxygenation and Advanced Hydrogenation Approaches for Saturated Hydrocarbons

After constructing the desired carbon skeleton using the methods described above, any introduced functional groups (such as carbonyls, hydroxyls, or double bonds) must be removed to yield the final saturated alkane.

Catalytic Hydrogenation: This is a standard method for reducing carbon-carbon double or triple bonds to single bonds using hydrogen gas (H₂) and a metal catalyst. khanacademy.org Common catalysts include palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), and Raney nickel. masterorganicchemistry.comlibretexts.org While highly effective for alkenes, reducing carbonyl groups often requires more forceful conditions, such as higher pressures and temperatures. libretexts.org For aromatic precursors, complete saturation of the ring to form cycloalkanes can also be achieved under these conditions. google.com

Hydrodeoxygenation (HDO): This process specifically refers to the removal of oxygen atoms from a molecule. When applied to ketones and alcohols, it results in the formation of an alkane.

Clemmensen Reduction: This method uses zinc amalgam (Zn(Hg)) and concentrated hydrochloric acid to reduce ketones to alkanes. It is particularly suited for substrates that are stable in strong acid.

Wolff-Kishner Reduction: This reaction reduces ketones to alkanes using hydrazine (B178648) (N₂H₄) and a strong base (like KOH) at high temperatures. It is ideal for substrates that are sensitive to acid.

Modern Catalytic Methods: Research has focused on developing more efficient catalytic systems for HDO. For example, palladium on carbon (Pd/C) in the presence of an acid has been shown to effectively deoxygenate ketones, proceeding through an alcohol intermediate. acs.org

Advanced hydrogenation techniques focus on improving catalyst efficiency, selectivity, and reaction conditions. numberanalytics.com The development of bimetallic catalysts and novel support materials can lead to higher activity and better tolerance of other functional groups, reducing energy consumption and waste. numberanalytics.com

Table 2: Key Reduction/Hydrodeoxygenation Methods for Alkane Synthesis
MethodReagentsSubstrateKey Feature
Catalytic HydrogenationH₂, Pd/C or PtO₂Alkenes, Alkynes, CarbonylsExcellent for C=C bonds; harsher conditions needed for C=O. libretexts.org
Clemmensen ReductionZn(Hg), conc. HClKetones, AldehydesPerformed under strong acidic conditions.
Wolff-Kishner ReductionH₂NNH₂, KOH, heatKetones, AldehydesPerformed under strong basic conditions. stackexchange.com
Catalytic HydrodeoxygenationH₂, Pd/C, AcidKetonesModern catalytic approach to remove oxygen. acs.org

Catalytic Reforming and Isomerization Processes for Branched Alkane Production

On an industrial scale, branched alkanes are often produced not by bottom-up synthesis but by the rearrangement of less valuable linear alkanes obtained from petroleum refining. wikipedia.orgyoutube.com These processes are crucial for producing high-octane gasoline blending stocks. psu.edu

Catalytic Reforming: This process converts low-octane straight-chain paraffins and naphthenes into high-octane isoparaffins (branched alkanes) and aromatics. wikipedia.orgyoutube.com The feedstock, typically a heavy naphtha fraction, is vaporized, mixed with hydrogen, and passed over a bifunctional catalyst at high temperatures (495-525 °C) and pressures. wikipedia.org The catalysts are typically platinum-based, often with a second metal like rhenium or iridium, supported on an acidic material like alumina. psu.edupatsnap.com

Isomerization: Isomerization is a specific type of reforming reaction that converts straight-chain alkanes into their branched isomers. zigya.comyoutube.com For example, n-octane can be isomerized to various dimethylhexanes. savemyexams.com The process is driven by thermodynamics, as branched alkanes are often more stable than their linear counterparts at the reaction temperatures. tandfonline.com The mechanism involves the formation of carbocation intermediates on the acidic sites of the catalyst, which can then undergo skeletal rearrangement. tandfonline.comtandfonline.com The metallic component of the catalyst facilitates hydrogenation and dehydrogenation steps. tandfonline.com These industrial processes provide a bulk source of branched hydrocarbons, which are then separated by distillation.

Enantioselective and Regioselective Considerations in Branched Alkane Synthetic Pathways

The controlled synthesis of a specific enantiomer of a chiral molecule is a cornerstone of modern organic synthesis, particularly in the fields of pharmaceuticals and materials science. nih.gov Enantioselective synthesis aims to produce a single enantiomer in high excess, a feat that requires the use of chiral catalysts or auxiliaries to guide the stereochemical outcome of a reaction. nih.govrsc.org Regioselectivity, the control of where a chemical reaction occurs on a molecule, is equally critical, especially when dealing with complex structures with multiple reactive sites. acs.org

A hypothetical retrosynthetic analysis of this compound suggests that the molecule can be constructed from simpler building blocks. A key disconnection can be envisioned at the C4-C5 bond, yielding two main fragments: a precursor to the C6 chiral center and a fragment containing the 3,3-dimethylbutyl group. The successful synthesis then hinges on the enantioselective creation of the C6 stereocenter and the regioselective coupling of the two fragments.

Enantioselective Introduction of the C6 Stereocenter:

The chiral center at the C6 position, bearing an ethyl group, can be established through several powerful asymmetric transformations. One of the most versatile methods is the enantioselective hydroboration of a suitably substituted alkene, followed by functionalization. For instance, a terminal alkene could be subjected to hydroboration with a chiral borane (B79455) reagent, such as those derived from α-pinene, to install the hydroxyl group with high enantioselectivity. pitt.edumasterorganicchemistry.com Subsequent conversion of the resulting chiral alcohol to a leaving group and coupling with the second fragment would yield the target alkane.

The enantioselective addition of organometallic reagents to aldehydes or ketones, catalyzed by chiral ligands, also provides a direct route to chiral alcohols. acs.org For example, the addition of an ethylzinc (B8376479) reagent to an appropriate aldehyde in the presence of a chiral catalyst, such as a derivative of diphenylprolinol, can produce the desired chiral alcohol with high enantiomeric excess (ee). nih.gov

Regioselective Formation of the 3,3-Dimethyl Moiety:

The 3,3-dimethyl group constitutes a quaternary carbon center, which is often challenging to construct due to steric hindrance. Organocuprate reagents, also known as Gilman reagents, are particularly effective for the formation of such sterically demanding structures. organicchemistrytutor.comwikipedia.orgmasterorganicchemistry.commasterorganicchemistry.comyoutube.com A plausible strategy involves the reaction of a suitable electrophile with a lithium di(tert-butyl)cuprate or a related organocuprate to install the neopentyl-like fragment. The regioselectivity of this addition is generally high, favoring the formation of the desired carbon-carbon bond.

Coupling of Fragments and Data from Analogous Systems:

The final step in the proposed synthesis would involve the coupling of the two key fragments. Organozinc reagents, in conjunction with palladium or nickel catalysts, are well-suited for such cross-coupling reactions. nih.gov The chiral fragment, converted to an organozinc species, could be coupled with the second fragment bearing a suitable leaving group.

Table 1: Enantioselective Addition of Organozinc Reagents to Aldehydes

AldehydeOrganozinc ReagentChiral CatalystSolventTemp (°C)Yield (%)ee (%)Reference
HexanalDiethylzinc(1R,2S)-N,N-DibutylnorephedrineHexane09598 acs.org
BenzaldehydeDiethylzinc(-)-DAIBToluene259799 acs.org
3-PhenylpropanalDiethylzincChiral β-amino alcoholHexane09296 acs.org

Table 2: Regioselective Alkylation using Organocuprate Reagents

ElectrophileOrganocuprate ReagentSolventTemp (°C)Yield (%)RegioselectivityReference
1-BromobutaneLithium dimethylcuprateTHF090>99:1 masterorganicchemistry.com
2-BromopentaneLithium di-n-propylcuprateEther-7885>98:2 wikipedia.org
IodocyclohexaneLithium diethylcuprateTHF/HMPA-3088>99:1 wikipedia.org

Table 3: Enantioselective Hydroboration of Terminal Alkenes

AlkeneChiral Borane ReagentOxidation ConditionsYield (%)ee (%)Reference
1-OcteneIpc₂BHH₂O₂, NaOH9095 nih.govacs.orgorganic-chemistry.org
StyreneMonoisopinocampheylboraneH₂O₂, NaOH8599 nih.govresearchgate.net
3,3-Dimethyl-1-buteneDiisopinocampheylboraneH₂O₂, NaOH8898 pitt.edu

These data from analogous systems demonstrate that the necessary chemical transformations for the synthesis of this compound can be achieved with high levels of enantioselectivity and regioselectivity. The judicious choice of reagents, catalysts, and reaction conditions is paramount to successfully navigate the synthetic pathway and obtain the desired highly branched, chiral alkane.

Advanced Structural Elucidation and Characterization Methodologies for Branched Alkanes

Application of Multi-Dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful, non-destructive technique for elucidating the molecular structure of organic compounds. uobasrah.edu.iq For complex alkanes, multi-dimensional NMR methods are indispensable for resolving overlapping signals and establishing connectivity between different parts of the molecule.

Strategic Use of ¹H and ¹³C NMR for Alkane Structure Assignment

The analysis of one-dimensional (1D) ¹H and ¹³C NMR spectra provides the initial and fundamental information for structure determination.

¹H NMR Spectroscopy : In ¹H NMR, the chemical shift, integration, and multiplicity of signals offer clues about the electronic environment, the number of protons, and the neighboring protons, respectively. libretexts.org For branched alkanes, the signals often overlap, making a complete assignment from a 1D spectrum challenging. nih.gov However, distinct signals for methyl, methylene (B1212753), and methine protons can often be identified.

¹³C NMR Spectroscopy : ¹³C NMR spectra are generally simpler than ¹H NMR spectra due to the low natural abundance of the ¹³C isotope, which minimizes carbon-carbon coupling. irisotope.comslideshare.net The chemical shifts of carbon atoms in alkanes are sensitive to their substitution pattern (primary, secondary, tertiary, quaternary), providing direct information about the carbon skeleton. uobasrah.edu.iq The number of unique carbon signals in the spectrum reveals the degree of symmetry in the molecule.

For a molecule like 6-Ethyl-3,3-dimethyloctane, one would predict a specific number of unique signals in both ¹H and ¹³C NMR spectra based on its structure. The presence of a quaternary carbon (C3) and a chiral center (C6) would lead to a complex but interpretable pattern of signals.

Table 1: Predicted NMR Data for this compound

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
C1-H₃~0.9 (t)~14
C2-H₂~1.3 (m)~23
C3-~33 (quat)
C4-H₂~1.2 (m)~40
C5-H₂~1.2 (m)~25
C6-H~1.4 (m)~42 (chiral)
C7-H₂~1.2 (m)~29
C8-H₃~0.9 (t)~14
C3-CH₃ (x2)~0.9 (s)~29
C6-CH₂CH₃~1.3 (m)~26
C6-CH₂CH₃ ~0.9 (t)~11

Note: Predicted values are estimates and can vary based on solvent and experimental conditions. s = singlet, t = triplet, m = multiplet, quat = quaternary.

Two-Dimensional (2D) Correlation Spectroscopy (e.g., DQF-COSY) in Mixture Analysis

Two-dimensional (2D) NMR techniques are crucial for unraveling the complex spin systems found in branched alkanes and their mixtures. acs.org Correlation Spectroscopy (COSY) is a homonuclear experiment that reveals proton-proton (¹H-¹H) couplings, typically over two to three bonds. libretexts.orgmagritek.com This allows for the tracing of proton connectivity throughout the carbon skeleton. youtube.comlibretexts.org

Double-Quantum Filtered COSY (DQF-COSY) is an advanced variant that suppresses strong singlet signals and provides better resolution of cross-peaks, which is particularly useful in the analysis of complex mixtures where signals may overlap. nih.gov By analyzing the cross-peaks in a DQF-COSY spectrum of a sample containing this compound, one could definitively establish the coupling network between the ethyl group protons and the methine proton at C6, as well as the couplings between the protons along the octane (B31449) chain. This technique is especially powerful for differentiating isomers within a mixture. acs.orgnih.gov

Advanced NMR Techniques for Conformational and Dynamic Studies

The flexibility of alkane chains leads to the existence of multiple conformers in solution. Advanced NMR techniques can provide insights into the conformational preferences and dynamic processes of these molecules. nih.govnumberanalytics.com

Nuclear Overhauser Effect Spectroscopy (NOESY) is a 2D NMR experiment that identifies protons that are close in space, regardless of whether they are directly bonded. This information is invaluable for determining the preferred three-dimensional structure and conformation of molecules like this compound.

Furthermore, variable temperature NMR studies can be employed to study the rates of conformational exchange. nih.gov By analyzing how the NMR spectrum changes with temperature, it is possible to determine the energy barriers between different rotational isomers (rotamers). nih.gov These studies provide a deeper understanding of the molecule's flexibility and the steric interactions that govern its shape.

Mass Spectrometry (MS) Techniques for Molecular Fragmentation Analysis

Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and fragmentation pattern of a molecule, which is highly indicative of its structure. ic.ac.uk

Electron Ionization Mass Spectrometry (EI-MS) in Alkane Research

Electron Ionization (EI) is a hard ionization technique that imparts significant energy to the analyte molecule, causing extensive fragmentation. For alkanes, the molecular ion peak (M⁺) is often weak or absent, but the resulting fragment ions provide a characteristic fingerprint. acs.orgnih.gov

The fragmentation of branched alkanes in EI-MS is governed by the stability of the resulting carbocations. ic.ac.uk Cleavage is favored at branching points, leading to the formation of more stable secondary and tertiary carbocations. In the case of this compound, characteristic fragmentation would be expected to occur at the C3-C4 bond and around the C6 branching point.

Table 2: Predicted Key Fragment Ions in the EI-MS of this compound

m/z Value Possible Fragment Structure Significance
170[C₁₂H₂₆]⁺Molecular Ion (likely weak)
141[C₁₀H₂₁]⁺Loss of an ethyl group (-C₂H₅)
113[C₈H₁₇]⁺Cleavage at C3-C4 or C5-C6
85[C₆H₁₃]⁺Cleavage at C3-C4 with charge on the smaller fragment
71[C₅H₁₁]⁺Further fragmentation
57[C₄H₉]⁺t-Butyl cation (from C3 position), likely a base peak
43[C₃H₇]⁺Propyl fragment
29[C₂H₅]⁺Ethyl fragment

Note: The relative abundance of these fragments provides a unique mass spectrum for structural identification.

Hyphenated Techniques (e.g., GC-MS) for Complex Hydrocarbon Mixture Characterization

For the analysis of complex hydrocarbon mixtures, which may contain numerous isomers, hyphenated techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) are indispensable. acs.orgnih.gov Gas chromatography separates the components of the mixture based on their boiling points and interactions with the stationary phase. labmanager.com Each separated component then enters the mass spectrometer for identification.

The retention time from the GC provides an additional piece of information for identifying the components of the mixture. By coupling GC with MS, it is possible to obtain a mass spectrum for each individual compound in the mixture, allowing for the confident identification of isomers like this compound even in a complex matrix. acs.org This technique is widely used in petroleum and environmental analysis for detailed hydrocarbon characterization. labmanager.com

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis and Structural Confirmation

The analysis of this compound would reveal characteristic vibrational modes associated with its alkane structure. The spectra are typically dominated by C-H stretching and bending vibrations. orgchemboulder.com The presence of methyl (-CH₃), methylene (-CH₂-), and a quaternary carbon (gem-dimethyl group) gives rise to a series of distinct, albeit often overlapping, bands.

Key Vibrational Modes for this compound:

C-H Stretching: Strong absorptions in the 2850-3000 cm⁻¹ region are characteristic of all alkanes. orgchemboulder.com The precise frequencies can help distinguish between methyl and methylene groups.

C-H Bending (Deformation): These vibrations occur at lower frequencies. Methyl groups exhibit a characteristic asymmetrical bending around 1450-1470 cm⁻¹ and a symmetrical "umbrella" mode around 1375 cm⁻¹. The presence of the gem-dimethyl group at the C3 position would likely result in a noticeable splitting or broadening of the symmetrical bending band. Methylene groups show a "scissoring" vibration near 1465 cm⁻¹. orgchemboulder.com

C-C Stretching and Skeletal Vibrations: These modes appear in the fingerprint region (below 1300 cm⁻¹) and are generally weak in IR spectra but can be more prominent in Raman spectra. orgchemboulder.com The complex pattern of these vibrations is unique to the specific branching of the carbon skeleton, making this region critical for confirming the identity of this compound against its isomers.

Modern computational methods can be used to predict the vibrational spectra of molecules, aiding in the assignment of experimental bands to specific vibrational modes. smu.edu By comparing the experimental IR and Raman spectra with those of known standards or simulated spectra, the precise arrangement of ethyl and dimethyl groups on the octane backbone can be unequivocally confirmed.

Table 1: Characteristic Vibrational Frequencies for Structural Moieties in this compound

Vibrational ModeFunctional GroupTypical IR Frequency Range (cm⁻¹)Typical Raman Signal
Symmetric & Asymmetric StretchC-H (in -CH₃ and -CH₂-)2850 - 2975Strong
Asymmetric Bend (Scissoring)-CH₂-1450 - 1470Medium
Asymmetric Bend-CH₃~1460Medium
Symmetric Bend (Umbrella)-CH₃1370 - 1380Medium-Weak
Rocking-CH₂- (long chain)~720-725Weak
C-C StretchAlkane Skeleton800 - 1200Strong

Advanced Chromatographic Methods in Alkane Separation and Purity Assessment

Chromatography is an indispensable analytical technique for separating the components of a mixture, making it essential for the isolation and purity assessment of specific alkane isomers like this compound from complex hydrocarbon mixtures, such as those found in petroleum fractions or synthetic reaction products. libretexts.org The fundamental principle involves distributing the sample components between a stationary phase and a mobile phase. libretexts.org Differences in the chemical and physical properties of the components cause them to move through the system at different rates, leading to their separation. For alkanes, which are non-polar and volatile, gas chromatography is the most common and powerful method.

Gas Chromatography-Flame Ionization Detection (GC-FID) for Quantitative Analysis

Gas Chromatography (GC) is the premier technique for separating and analyzing volatile compounds. measurlabs.com For a branched alkane such as this compound, a high-resolution capillary column with a non-polar stationary phase (e.g., polydimethylsiloxane) is typically employed. The separation is based primarily on the boiling points of the components and their interactions with the stationary phase. Isomers are separated based on subtle differences in their volatility and shape.

Once separated by the GC column, the components are detected by a Flame Ionization Detector (FID). The FID is particularly well-suited for hydrocarbons because it offers high sensitivity and a wide linear range. scioninstruments.com In the detector, the eluting compounds are burned in a hydrogen-air flame, which produces ions and electrons. ufl.edu This generates a small electrical current that is proportional to the amount of carbon atoms entering the flame. scioninstruments.com

Quantitative Analysis:

The quantitative analysis of this compound relies on the principle that the area of a chromatographic peak is directly proportional to the concentration of that compound in the sample. scioninstruments.com By running a calibration curve with known concentrations of a pure standard, the concentration in an unknown sample can be determined. For complex mixtures where standards for every component may not be available, the concept of response factors can be used. The FID response is roughly proportional to the number of carbon atoms in the molecule, allowing for semi-quantitative analysis without a specific standard for every compound. osti.gov For precise quantification, a standard of this compound would be required. chromsoc.jp

Table 2: Typical GC-FID Parameters for Branched Alkane Analysis

ParameterTypical Setting/ValuePurpose
Injector Split/Splitless, 250 °CRapidly vaporize the liquid sample for introduction to the column.
Carrier Gas Helium or HydrogenTransports the sample through the column.
Column Capillary, 30 m x 0.25 mm IDProvides the medium for separation.
Stationary Phase 5% Phenyl PolydimethylsiloxaneNon-polar phase separates compounds primarily by boiling point.
Oven Program 50 °C (2 min), ramp to 280 °C at 10 °C/minA temperature gradient is used to elute compounds with a wide range of boiling points.
Detector Flame Ionization Detector (FID), 300 °CDetects and quantifies organic compounds as they elute.
Detector Gases Hydrogen, AirFuel and oxidant for the flame in the FID.

Computational and Theoretical Chemistry Studies of 6 Ethyl 3,3 Dimethyloctane and Branched Alkane Systems

Quantum Chemical Calculations for Molecular Structure, Stability, and Energetics

Quantum chemical calculations are fundamental to determining the intrinsic properties of a molecule, such as its three-dimensional structure, thermodynamic stability, and the energy of different conformations.

Density Functional Theory (DFT) is a widely used quantum mechanical method for calculating the electronic structure of molecules. It has been instrumental in understanding a long-standing chemical phenomenon: the greater thermodynamic stability of branched alkanes compared to their linear isomers. nih.govacs.org

Research has shown that many popular density functionals, such as B3LYP, historically failed to accurately predict that branched alkanes are more stable. acs.org However, modern functionals, like the M06-2X, have successfully reproduced experimental observations. nih.govacs.org A key finding from DFT studies is that the increased stability of branched alkanes is not simply due to a reduction in steric energy. In fact, a novel DFT energy partitioning analysis revealed that branched alkanes can have less destabilizing steric energy than their linear counterparts. nih.gov This counter-intuitive finding is offset by an opposing quantum energy term. Ultimately, the favorability of branching is attributed to a combination of electrostatic and electron correlation effects. nih.govacs.org

ReactionΔEs[ρ] (kcal/mol)ΔEe[ρ] (kcal/mol)ΔEq[ρ] (kcal/mol)ΔEtotal (kcal/mol)
n-butane → isobutane (B21531)+1.7-1.8-1.9-2.0
n-pentane → isopentane+1.1-1.5-1.3-1.7
n-pentane → neopentane+3.2-4.0-4.2-5.0

Data is representative and adapted from findings in J. Phys. Chem. A 2010, 114, 49, 12952–12957. nih.gov

Ab initio methods are quantum calculations derived directly from theoretical principles without the inclusion of experimental data. These methods are crucial for performing conformational analysis, which explores the different spatial arrangements (conformers) of a molecule arising from rotation around its single bonds. maricopa.edulibretexts.org

For a flexible molecule like 6-Ethyl-3,3-dimethyloctane, there are numerous rotatable bonds, leading to a complex potential energy surface with many local minima, each corresponding to a different conformer. The most stable conformation for a branched alkane is typically one that minimizes steric hindrance by adopting staggered arrangements along its carbon-carbon bonds and placing bulky groups in anti positions to one another. maricopa.edurutgers.edu For example, rotation around the C5-C6 bond in this compound would be analyzed to determine the relative energies of conformers where the ethyl group and the rest of the alkyl chain are in gauche or anti arrangements.

Ab initio calculations can precisely determine the energy differences between these conformers and the energy barriers for their interconversion. maricopa.edu Furthermore, these calculations are used to predict vibrational frequencies, which correspond to the energies of molecular vibrations (stretching, bending, twisting). These predicted frequencies are invaluable for interpreting experimental infrared (IR) and Raman spectra. researchgate.net

Natural Bond Orbital (NBO) analysis is a computational technique used to study the distribution of electron density in molecules and the interactions between orbitals. nih.govwikipedia.org It translates the complex, delocalized molecular orbitals into a more intuitive picture of localized bonds and lone pairs, which closely resembles a classical Lewis structure. wikipedia.orgwisc.edu

A key application of NBO analysis in alkanes is the investigation of hyperconjugation. This is a stabilizing interaction that involves the delocalization of electrons from an occupied bonding orbital (a donor) to a nearby unoccupied anti-bonding orbital (an acceptor). wikipedia.org In branched alkanes, a common hyperconjugative interaction is the donation of electron density from a C-H or C-C σ bond into an adjacent C-C σ* anti-bonding orbital.

Molecular Dynamics (MD) Simulations for Conformational Landscapes and Intermolecular Interactions

While quantum mechanics is ideal for static properties, Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of molecules. aip.org MD simulations model the motions of atoms and molecules over time by solving Newton's equations of motion, providing a "movie" of molecular behavior at the atomic scale. aip.orgaip.org

For a molecule like this compound, MD simulations are invaluable for exploring its vast conformational landscape in the liquid phase. aip.orgresearchgate.net Rather than just identifying a few minimum-energy conformers, MD can sample the full range of accessible shapes and the transitions between them. This provides insight into the molecule's flexibility and the average distribution of its conformations.

Furthermore, MD simulations are essential for studying intermolecular interactions. By simulating a system containing many this compound molecules, one can calculate bulk properties like density and diffusion coefficients. researchgate.net Studies on similar branched alkanes have shown that branching significantly affects how molecules pack and move, which in turn controls properties like viscosity and boiling point. aip.orgaip.org

Fundamental Analysis of Steric Effects and Intramolecular Interactions in Branched Systems

Intramolecular forces, particularly steric repulsion, play a critical role in determining the preferred shape and stability of branched alkanes. libretexts.orgrutgers.edu Steric effects arise when non-bonded atoms or groups are forced into close proximity, leading to electron cloud repulsion and an increase in the molecule's potential energy. maricopa.edu

In this compound, significant steric interactions would be expected around the highly substituted C3 and C6 atoms. The molecule will preferentially adopt conformations that minimize these repulsive interactions. For example, the lowest energy conformer would likely have the carbon backbone in a zigzag (all-anti) arrangement where possible, and the ethyl group at C6 oriented to avoid eclipsing interactions with neighboring hydrogens or the main chain. rutgers.edu

A specific and important type of steric interaction is geminal repulsion, which occurs between two groups attached to the same carbon atom (a geminal arrangement). nih.govacs.org The 3,3-dimethyl group in this compound is a classic example of a structure subject to geminal interactions.

Some theoretical models propose that repulsive 1,3-interactions (between groups separated by one atom, as in a geminal arrangement) are a primary factor in determining C-C and C-H bond strengths in alkanes. nih.govacs.org According to this hypothesis, steric repulsion increases in the order of H-H < H-C < C-C. nih.gov Therefore, the gem-dimethyl group introduces significant C-C geminal repulsion. This strain can influence local geometry, such as slightly increasing the C-C-C bond angle at the C3 position to alleviate the repulsion between the methyl groups. A bond energy decomposition analysis using DFT has shown that these steric 1,3-repulsive interactions are key trend-setting factors for bond energies in alkanes. nih.gov

Theoretical Insights into the Protobranching Phenomenon and Hyperconjugation

The stability of branched alkanes compared to their linear isomers is a long-observed phenomenon. Theoretical studies have identified two key electronic effects that contribute significantly to this stability: protobranching and hyperconjugation.

Protobranching: This concept explains the enhanced stability of branched alkanes through the presence of stabilizing 1,3-alkyl-alkyl group interactions. nih.govmydisser.com Branched structures possess a greater number of these "protobranches" compared to their straight-chain counterparts. For instance, isobutane has three such dispositions, while n-butane only has two, accounting for isobutane's greater stability. nih.gov Similarly, neopentane, with its six protobranches, is significantly more stable than n-pentane, which has only three. nih.gov This stabilization is not trivial; a single protobranch, as seen in propane, contributes approximately 2.8 kcal/mol of stability relative to methane (B114726) and ethane (B1197151). nih.govmydisser.com

This effect is primarily driven by electron correlation, which is often underestimated by theoretical calculations at the Hartree-Fock (HF) and most Density Functional Theory (DFT) levels. nih.gov Accurate characterization requires post-SCF treatments that can account for medium-range electron correlation. researchgate.net The stabilization energies associated with protobranching necessitate corrections in energy evaluations for phenomena like ring strain and aromaticity. nih.gov

Hyperconjugation: While often discussed in the context of unsaturated systems, hyperconjugation also plays a crucial role in the stability of saturated alkanes. It involves the delocalization of electrons from a filled σ-bonding orbital to an adjacent empty σ-antibonding orbital. researchgate.net In branched alkanes, there is a greater opportunity for stabilizing geminal σ→σ delocalization, particularly involving adjacent C-C bonds. nih.gov This type of delocalization is a key factor contributing to the stability associated with protobranching. nih.gov

Block-localized wavefunction (BLW) methods have been employed to quantify the energetic contributions of σ-hyperconjugation. researchgate.net These studies reveal that while individual hyperconjugative interactions in alkanes are small, their cumulative effect results in substantial total stabilization energies. researchgate.net For example, the increase in stabilization from methane to ethane is attributed to significant vicinal σ(CH)→σ(CH) and σ(CH)→σ(CC) interactions. researchgate.net

CompoundNumber of ProtobranchesIsomeric Stability ComparisonStabilization Energy (kcal/mol)
n-butane2Isobutane is more stable~2
isobutane3
n-pentane3Neopentane is more stable~5
neopentane6
Propane1Relative to methane and ethane~2.8

Elucidation of Intramolecular Hydrogen-Hydrogen Bonds in Alkane Stability

Beyond the well-understood electronic delocalization effects, computational studies have explored more subtle interactions that contribute to alkane stability. One such area of investigation is the existence and role of intramolecular hydrogen-hydrogen (H-H) bonds.

In the context of branched alkanes, such as this compound, intramolecular H-H bonds are considered to play a secondary, yet significant, role in their enhanced stability compared to linear or less branched isomers. nih.gov The compact, globular structures of highly branched alkanes force some hydrogen atoms into close proximity, leading to these stabilizing "sticky finger" interactions. While steric repulsion is a destabilizing factor in crowded molecules, these weak H-H interactions can partially offset that repulsion.

The nature of these interactions is distinct from classic dispersion forces. Valence bond (VB) models suggest that for larger alkanes, the stabilization arises from the reorganization and recoupling of bonding electrons to form weak H···H, C···C, and C···H bonds. researchgate.net These computational findings challenge the traditional view of alkanes as molecules governed solely by steric and simple electronic effects, introducing a more nuanced understanding of intramolecular forces.

Machine Learning Approaches in Predicting Alkane Properties from Computationally Generated Kinetic Data

The complexity of accurately calculating the properties of alkanes, especially larger and more complex ones like this compound, has led researchers to leverage the power of machine learning (ML). By training models on large datasets of computationally generated data, ML offers a rapid and reliable alternative to expensive and time-consuming quantum chemical calculations.

Machine learning models, particularly artificial neural networks (ANNs), have proven adept at predicting a wide range of alkane properties. nih.govdntb.gov.ua These models are trained on datasets that can include computationally generated kinetic data, such as thermal rate constants for elementary combustion reactions, or physical property data from molecular dynamics (MD) simulations. nih.govacs.org For instance, ML models can accurately predict the rate constants of crucial processes like hydrogen abstraction and alkane cracking reactions. acs.org

A key aspect of building these predictive models is the development of suitable molecular descriptors that uniquely characterize each alkane. dntb.gov.ua These descriptors can range from simple counts of atom types and bond types to more complex topological indices and graph-based representations. nih.govacs.org By establishing correlations between these descriptors and target properties, trained models can make accurate predictions for new, unstudied alkanes. dntb.gov.ua This approach is particularly powerful as it can learn from fragmented datasets and exploit property-property correlations to enhance predictive accuracy. nih.govquora.com

Various ML architectures have been applied to this problem, including XGBoost-Feedforward Neural Network (XGB-FNN) models for predicting reaction rate constants and transferable many-body permutationally invariant models for developing machine-learned potentials (MLPs) capable of describing a wide range of linear alkanes. acs.orgyoutube.com These advanced models are paving the way for the rapid screening and design of new fuels and chemical additives with tailored properties. nih.gov

Machine Learning Model/ApproachPredicted PropertiesBasis of Training DataReference
Artificial Neural Networks (ANN)Boiling point, heat capacity, vapor pressure, viscosityExperimental and computationally generated data (e.g., MD simulations) nih.gov
XGBoost-Feedforward Neural Network (XGB-FNN)Rate constants of hydrogen abstraction and alkane crackingComputationally generated kinetic data acs.org
Transferable Many-Body Permutationally Invariant Potential (t-MB-PIP)Potential energy surfaces for linear alkanesDFT (B3LYP) energies youtube.com
Neural Networks with Chemical DescriptorsBoiling point, heat capacity, flash point, melting pointFragmented experimental data, exploiting property-property correlations dntb.gov.uaquora.com

Reactivity and Mechanistic Investigations of Saturated Hydrocarbons

Theoretical Aspects of C-H Bond Activation in Alkane Transformations

The initial and often rate-determining step in the transformation of alkanes is the cleavage of a C-H bond. The high bond dissociation energies of these bonds necessitate the use of catalysts or high temperatures to initiate a reaction. Theoretical studies, primarily employing Density Functional Theory (DFT), have been instrumental in understanding the intricacies of C-H bond activation.

These studies reveal that the energy required to break a C-H bond is dependent on its type: primary (1°), secondary (2°), or tertiary (3°). Generally, tertiary C-H bonds are weaker and thus more susceptible to cleavage than secondary, which are in turn weaker than primary C-H bonds. In the case of 6-Ethyl-3,3-dimethyloctane, this principle suggests that the tertiary C-H bond at the 6-position would be the most reactive site for radical-mediated reactions.

Recent computational studies have explored catalytic systems that can activate even the strong C-H bonds of alkanes with minimal energy barriers. These investigations often focus on transition metal complexes that can interact with the alkane, weakening a specific C-H bond and facilitating its cleavage. While specific theoretical data for this compound is not available, general trends for branched alkanes can be inferred from studies on similar molecules.

Table 1: Representative Theoretical C-H Bond Dissociation Energies (BDEs) for Branched Alkanes

Alkane StructureC-H Bond TypeCalculated BDE (kcal/mol)
Isobutane (B21531)Tertiary96.5
IsobutanePrimary101.0
2-MethylbutaneTertiary96.0
2-MethylbutaneSecondary98.5
2-MethylbutanePrimary101.0

Note: The data in this table is illustrative and represents typical values found in computational chemistry studies for simple branched alkanes. The exact BDEs for this compound would require specific theoretical calculations.

Catalytic Transformations of Branched Alkanes and Their Mechanisms

The conversion of alkanes into more valuable products, such as isomers with higher octane (B31449) numbers or smaller, more reactive molecules, is typically achieved through catalytic processes.

Isomerization Mechanisms under Heterogeneous and Homogeneous Catalytic Conditions

Isomerization is a key process in petroleum refining, aiming to convert linear or lightly branched alkanes into highly branched isomers, which have higher octane numbers. For a C12 alkane like this compound, further isomerization could potentially lead to even more compact structures.

Heterogeneous Catalysis:

Under heterogeneous conditions, isomerization is often carried out using bifunctional catalysts, which possess both a metallic function (e.g., platinum) and an acidic function (e.g., zeolites or sulfated zirconia). The generally accepted mechanism involves the following steps:

Dehydrogenation: The alkane is first dehydrogenated on the metal sites to form an alkene intermediate.

Protonation: The alkene then migrates to an acid site where it is protonated to form a carbenium ion.

Skeletal Rearrangement: The carbenium ion undergoes skeletal rearrangement (isomerization) through a series of methyl and/or ethyl shifts to form a more stable, branched carbenium ion.

Deprotonation: The isomerized carbenium ion deprotonates to form a branched alkene.

Hydrogenation: Finally, the branched alkene migrates back to a metal site and is hydrogenated to the final branched alkane product.

The product distribution in the isomerization of long-chain alkanes is highly dependent on the catalyst's properties, such as the pore size and acidity of the zeolite support.

Homogeneous Catalysis:

Homogeneous catalysts, such as superacids or certain organometallic complexes, can also effect alkane isomerization. In superacid systems, the reaction is initiated by the abstraction of a hydride ion from the alkane to form a carben

Advanced Applications and Research Significance of Branched Alkanes

Role of Specific Branched Alkane Structures as Model Compounds in Fundamental Hydrocarbon Research

Highly-branched alkanes, such as the isomers of dodecane (B42187) (C12H26), serve as important model compounds in fundamental hydrocarbon research. Their complex structures, featuring tertiary and quaternary carbon centers, provide a basis for investigating the influence of molecular architecture on physical and chemical properties. While specific studies on 6-ethyl-3,3-dimethyloctane are limited, the broader class of branched alkanes is essential for understanding intermolecular forces, molecular packing, and their effects on properties like boiling point and viscosity.

The branching in alkanes lowers their melting and boiling points compared to their linear counterparts. This is because the irregular shapes of branched molecules hinder efficient packing, leading to weaker van der Waals forces. Research in this area often utilizes a variety of branched isomers to develop and test theoretical models that can predict the physical properties of complex hydrocarbon mixtures, such as fuels and lubricants.

Table 1: Comparison of Physical Properties of Selected C12 Alkane Isomers

Compound Name Molecular Formula Molecular Weight ( g/mol ) Boiling Point (°C)
n-Dodecane C12H26 170.34 216.3
2,2,4,6,6-Pentamethylheptane C12H26 170.34 177.3

Integration into Complex Mixtures for Advanced Analytical Method Development and Validation

Branched alkanes, including isomers of dodecane, are crucial components in the preparation of standard reference materials for the development and validation of advanced analytical methods. nist.gov Techniques such as gas chromatography (GC) and mass spectrometry (MS) rely on the availability of pure, well-characterized compounds to calibrate instruments and identify unknown components in complex mixtures like petroleum fractions. sysydz.net

The distinct fragmentation patterns of branched alkanes in mass spectrometry, influenced by the location and type of branching, make them excellent candidates for testing the resolving power and identification capabilities of new analytical instrumentation. For instance, the presence of a quaternary carbon in 3,3-dimethyloctane (B1207745) moiety of the title compound would lead to characteristic mass spectral fragments.

While this compound may not be a common commercially available standard, its structural motifs are representative of the types of challenges encountered in the detailed hydrocarbon analysis of fuels. The development of methods to separate and identify such closely related isomers is an ongoing area of analytical research.

Theoretical Contributions to Fuel Chemistry and Combustion Science (focus on structure-reactivity relationships)

The structure of alkane isomers has a profound impact on their combustion properties, a key aspect of fuel chemistry. alevelchemistry.co.uk Highly branched alkanes, like the isomers of dodecane, are desirable components of gasoline because they have higher octane (B31449) ratings and are less prone to knocking than their straight-chain counterparts. libretexts.org This is attributed to the greater stability of the tertiary and quaternary carbon radicals formed during the initial stages of combustion.

The study of structure-reactivity relationships in branched alkanes helps in the development of detailed kinetic models for fuel combustion. hscprep.com.au These models are essential for designing more efficient and cleaner internal combustion engines. While specific combustion studies on this compound are not found in the literature, research on similar highly-branched structures contributes to a general understanding of how branching affects ignition delay, flame speed, and the formation of pollutants.

The general trend is that increased branching leads to a higher research octane number (RON), indicating better anti-knock properties. This is a critical consideration in the formulation of modern fuels.

Table 2: General Structure-Reactivity Relationships in Alkane Combustion

Structural Feature Impact on Combustion Research Octane Number (RON)
Linear Chain Prone to auto-ignition (knocking) Lower
Branching Increased resistance to knocking Higher

Interdisciplinary Research Involving Alkane Structure (e.g., Geochemistry, Environmental Fate Modeling of chemical structures)

In geochemistry, branched alkanes, often referred to as iso-alkanes, can serve as biomarkers, providing insights into the origin and thermal history of petroleum and source rocks. sysydz.net The distribution and abundance of specific isomers can sometimes be linked to particular biological precursors or diagenetic processes. While there is no specific mention of this compound as a key biomarker, the analysis of complex branched alkane mixtures is a standard practice in petroleum exploration. sysydz.net

In environmental science, understanding the fate of branched alkanes is important for assessing the environmental impact of fuel spills and leakage from underground storage tanks. The degree of branching can influence a compound's water solubility, volatility, and biodegradability. Generally, highly branched structures are more resistant to microbial degradation than their linear counterparts. This persistence can affect their distribution and longevity in soil and groundwater.

Modeling the environmental fate of specific isomers like this compound requires data on their physical-chemical properties, which are often estimated using quantitative structure-activity relationship (QSAR) models when experimental data is unavailable. These models rely on the detailed molecular structure to predict properties relevant to environmental transport and transformation.

Future Directions and Emerging Research Avenues for 6 Ethyl 3,3 Dimethyloctane Research

Development of Novel and Efficient Stereoselective Synthesis Methods for Branched Alkanes

The synthesis of structurally defined branched alkanes like 6-Ethyl-3,3-dimethyloctane presents a significant challenge in organic chemistry. rsc.org The development of stereoselective methods is crucial for accessing specific isomers with desired properties. mdpi.com Current research focuses on creating more efficient and versatile catalytic systems to control the three-dimensional arrangement of atoms. nih.gov

One promising approach is the use of asymmetric hydroformylation , which introduces a formyl group and a hydrogen atom across a carbon-carbon double bond with high enantioselectivity. nih.govnih.gov Rhodium-based catalysts with chiral ligands are predominantly used in this transformation, enabling the synthesis of chiral aldehydes that can be further converted to branched alkanes. nih.govnih.gov The development of new ligands is a key area of research, aiming to improve both the reactivity and selectivity of these reactions. nih.gov For instance, the design of ligands that can form specific non-covalent interactions, such as hydrogen bonds, with the substrate can significantly enhance enantioselectivity. nih.gov

Organocatalysis has also emerged as a powerful tool for the functionalization of inert C-H bonds in alkanes. nih.gov This metal-free approach offers a more sustainable alternative to traditional metal-catalyzed reactions. nih.gov Recent studies have shown that N-heterocyclic carbenes can mediate the direct acylation of unfunctionalized alkanes, opening up new possibilities for creating complex branched structures. nih.gov

Future research in this area will likely focus on:

The design of novel chiral catalysts and ligands for highly selective transformations. numberanalytics.com

The development of catalytic systems that can functionalize alkanes under milder conditions. nih.gov

The exploration of cooperative catalysis, where two or more catalysts work in concert to achieve new transformations. rsc.org

The application of these methods to the synthesis of a wider range of complex branched alkanes with potential applications in fine chemicals and pharmaceuticals. numberanalytics.comrsc.org

Integration of Artificial Intelligence and Big Data in Alkane Structure-Reactivity Prediction

The sheer number of possible isomers for a given alkane, such as this compound, makes experimental exploration of their properties a daunting task. Artificial intelligence (AI) and big data are emerging as invaluable tools for predicting the structure-reactivity relationships of alkanes, accelerating the discovery of new catalysts and reaction pathways. eurekalert.orgyoutube.com

Machine learning (ML) models can be trained on large datasets of experimental and computational data to predict various properties, including reaction outcomes, yields, and selectivity. eurekalert.orgcmu.edursc.org These models can identify subtle patterns and correlations that may not be apparent to human researchers, leading to more accurate predictions and a deeper understanding of reaction mechanisms. eurekalert.orgyoutube.com For example, ML algorithms can help in designing new catalysts by predicting their performance before they are synthesized in the lab. numberanalytics.com

Computational chemistry plays a crucial role in generating the data needed to train these ML models. byu.eduresearchgate.net Quantum mechanical (QM) methods can be used to calculate the energies of different molecular conformations and transition states, providing insights into reaction kinetics and thermodynamics. cmu.edusmu.edu The combination of high-throughput computation and machine learning is a powerful approach for exploring the vast chemical space of branched alkanes. smu.edursc.org

Key areas for future research include:

The development of more accurate and efficient ML models for predicting alkane reactivity. rsc.orgarxiv.org

The creation of comprehensive databases of alkane properties and reaction data to train these models.

The integration of AI with automated synthesis platforms to create a closed-loop system for reaction discovery and optimization. youtube.com

The application of these computational tools to understand and predict the behavior of complex reaction networks involving multiple alkane isomers. acs.org

Advancement of In Situ Spectroscopic Techniques for Real-time Alkane Reaction Monitoring

Understanding the intricate details of chemical reactions as they happen is crucial for optimizing processes and elucidating reaction mechanisms. numberanalytics.comnih.gov In situ and operando spectroscopy techniques allow researchers to monitor reactions in real-time, under actual operating conditions, providing a dynamic picture of the chemical transformations. numberanalytics.comwikipedia.org

Fourier Transform Infrared (FTIR) spectroscopy is a powerful tool for monitoring changes in the concentrations of reactants, intermediates, and products during a reaction. mt.comnih.gov By using an attenuated total reflection (ATR) probe, it is possible to obtain high-quality spectra even in high-pressure and high-temperature environments. nih.gov This technique has been successfully used to study a variety of catalytic reactions, including the hydrogenation of unsaturated hydrocarbons. numberanalytics.com

Raman spectroscopy is another valuable technique for in situ reaction monitoring. numberanalytics.com It is particularly well-suited for studying reactions in aqueous solutions and for identifying changes in the catalyst structure during the reaction. numberanalytics.com

The combination of different spectroscopic techniques can provide a more complete picture of the reaction. For example, coupling mass spectrometry with IR or Raman spectroscopy allows for the simultaneous analysis of both the liquid and gas phases of a reaction. hidenanalytical.com

Future advancements in this field are expected to focus on:

The development of new and improved in situ spectroscopic probes that are more sensitive and robust. spectroscopyonline.com

The application of these techniques to a wider range of alkane reactions, including those that are difficult to study with traditional methods.

The use of advanced data analysis techniques, such as multivariate analysis, to extract more information from the spectroscopic data. nih.gov

The integration of in situ spectroscopy with computational modeling to create a more comprehensive understanding of reaction mechanisms. nih.gov

Exploration of Branched Alkanes in Materials Science and Nanotechnology Contexts

The unique physical and chemical properties of branched alkanes make them attractive candidates for a variety of applications in materials science and nanotechnology. numberanalytics.comthoughtco.com Their branched structure can influence properties such as viscosity, melting point, and self-assembly behavior. youtube.comwikipedia.org

In materials science , branched alkanes are important components of lubricants and fuels. thoughtco.comlibretexts.org The degree of branching affects the viscosity and cold-flow properties of lubricants, with more highly branched structures often exhibiting better performance at low temperatures. nih.govmdpi.com Branched alkanes are also used in the production of polymers, where they can influence the density and mechanical properties of the final material. numberanalytics.comyoutube.comwikipedia.org

In nanotechnology , branched alkanes can be used to control the self-assembly of nanoparticles. nih.govnih.gov The interaction between the alkane molecules and the nanoparticle surface can lead to the formation of ordered structures with specific properties. nih.govnih.gov For example, the self-assembly of gold nanoparticles in the presence of n-alkanes has been shown to be dependent on the chain length of the alkane. nih.gov Dendrimers, which are highly branched polymers, can encapsulate other molecules and are being explored for applications in drug delivery. youtube.com

Emerging research in this area is focused on:

The synthesis of novel branched alkanes with tailored properties for specific applications. osti.govresearchgate.net

The development of new methods for controlling the self-assembly of branched alkanes and nanoparticles. youtube.comrsc.org

The exploration of the use of branched alkanes in the fabrication of advanced materials, such as functional polymers and nanocomposites. youtube.comnumberanalytics.com

The investigation of the fundamental principles governing the behavior of branched alkanes at interfaces and in confined geometries. youtube.com

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.